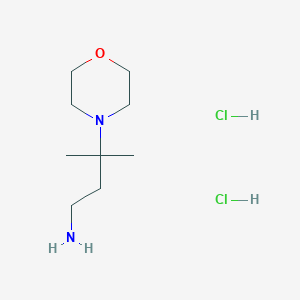
3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride, also known as MMB-dihydrochloride, is an organic compound used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in water and alcohols. MMB-dihydrochloride is a chiral compound, meaning that it can exist in two forms, with the two forms being mirror images of each other. This property makes it useful in a variety of applications, including as a chiral catalyst and as a starting material for organic synthesis.
Aplicaciones Científicas De Investigación
3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloridehloride is used in a variety of scientific research applications, including as a chiral catalyst in asymmetric synthesis, as a starting material for organic synthesis, and as a reagent in the synthesis of biologically active compounds. It has also been used in the synthesis of pharmaceuticals, such as antiviral drugs, and in the synthesis of materials for use in medical devices.
Mecanismo De Acción
3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloridehloride acts as a chiral catalyst in asymmetric synthesis, facilitating the formation of a single enantiomer of a desired product. It also acts as a nucleophile in organic synthesis, allowing it to react with a variety of electrophiles to form desired products.
Biochemical and Physiological Effects
3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloridehloride has not been found to have any adverse biochemical or physiological effects when used in scientific research applications. It is considered to be non-toxic and non-irritating, and has been found to be safe for use in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloridehloride in laboratory experiments is its ability to facilitate the formation of a single enantiomer of a desired product. This makes it ideal for use in asymmetric synthesis. However, it is important to note that 3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloridehloride is not suitable for use in all laboratory experiments, as it is not suitable for use in reactions involving strong acids or bases.
Direcciones Futuras
There are a variety of potential future directions for the use of 3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloridehloride in scientific research. These include its use in the synthesis of new pharmaceuticals and medical devices, its use as a chiral catalyst in asymmetric synthesis, and its use as a reagent in the synthesis of biologically active compounds. Additionally, further research could be conducted to explore the potential applications of 3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloridehloride in other areas, such as in the synthesis of materials for use in nanotechnology.
Métodos De Síntesis
3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloridehloride can be synthesized through a variety of methods, including the use of a Grignard reaction. In this method, a Grignard reagent is reacted with a halogenated alkyl halide to form an alkyl halide. This alkyl halide is then reacted with a base, such as sodium hydroxide, to form an alkoxide. This alkoxide is then reacted with a halogenated alkyl halide to form the desired product. Other methods of synthesis include the use of a catalytic hydrogenation reaction, a palladium-catalyzed coupling reaction, and a palladium-catalyzed cross-coupling reaction.
Propiedades
IUPAC Name |
3-methyl-3-morpholin-4-ylbutan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O.2ClH/c1-9(2,3-4-10)11-5-7-12-8-6-11;;/h3-8,10H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AATGUWJYUDTOPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCN)N1CCOCC1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

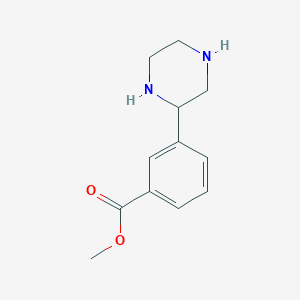

![7-{4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy}-1-{4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl}-1,2-dihydroquinolin-2-one](/img/structure/B6602066.png)

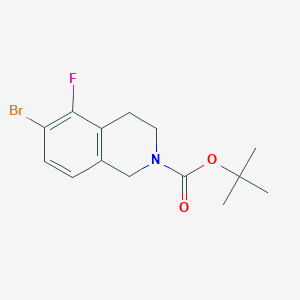
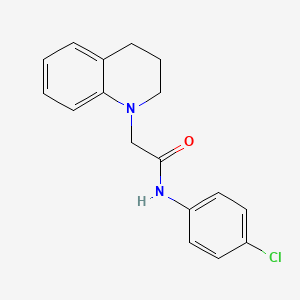
![1-[(4-fluoro-3-methoxyphenyl)methyl]-3-[5-(1H-pyrazol-4-yl)pyridin-2-yl]-2,3-dihydro-1H-imidazol-2-one](/img/structure/B6602095.png)
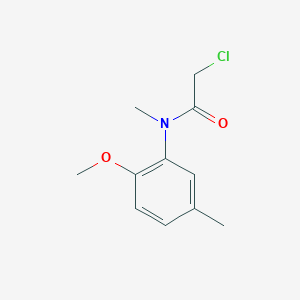
![11-benzyl-5-[ethyl(propyl)amino]-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B6602100.png)
![11-benzyl-5-[butyl(ethyl)amino]-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B6602107.png)
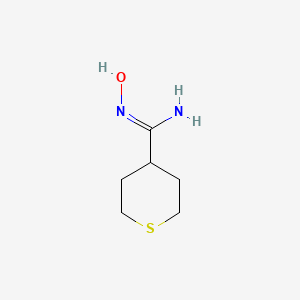
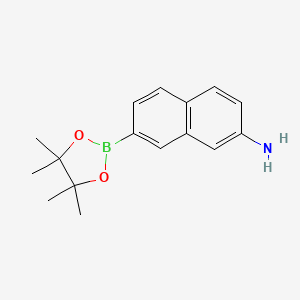
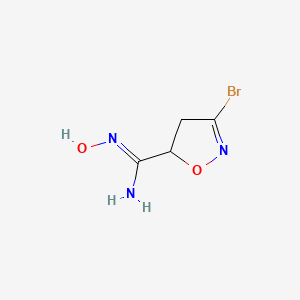
![rac-tert-butyl N-[(1R,3S)-3-[(fluorosulfonyl)methyl]cyclopentyl]carbamate](/img/structure/B6602153.png)